molecular formula C14H15NO3 B6178323 3-[1-(prop-2-enoyl)pyrrolidin-2-yl]benzoic acid CAS No. 2613383-25-6

3-[1-(prop-2-enoyl)pyrrolidin-2-yl]benzoic acid

Cat. No.: B6178323
CAS No.: 2613383-25-6
M. Wt: 245.3
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Description

3-[1-(prop-2-enoyl)pyrrolidin-2-yl]benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety through a prop-2-enoyl linker. This compound is notable for its diverse biological properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(prop-2-enoyl)pyrrolidin-2-yl]benzoic acid typically involves the construction of the pyrrolidine ring followed by its functionalization. One common approach is to start with a suitable pyrrolidine precursor and introduce the prop-2-enoyl group through an acylation reaction. The benzoic acid moiety can then be attached via a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(prop-2-enoyl)pyrrolidin-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[1-(prop-2-enoyl)pyrrolidin-2-yl]benzoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[1-(prop-2-enoyl)pyrrolidin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The prop-2-enoyl and benzoic acid moieties can also contribute to the compound’s activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups.

Uniqueness

3-[1-(prop-2-enoyl)pyrrolidin-2-yl]benzoic acid is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2613383-25-6

Molecular Formula

C14H15NO3

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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